DRAQ5 dye
Description
Properties
Molecular Formula |
C22H28N4O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,5-bis[2-(dimethylamino)ethylamino]-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-7-15(27)19-17(13)21(29)20-16(28)8-6-14(18(20)22(19)30)24-10-12-26(3)4/h5-8,23-24,27-28H,9-12H2,1-4H3 |
InChI Key |
WPCPGQDHWVUSRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCN(C)C |
Origin of Product |
United States |
Scientific Research Applications
Key Properties
- Cell Permeability : DRAQ5 can penetrate intact live cells without the need for fixation or permeabilization, preserving the cells' light scatter properties and surface antigen expression .
- Fluorescence Characteristics : The dye has a low quantum yield in solution but exhibits significant spectral shifts upon binding to DNA, which can be utilized for precise cellular analysis .
- Binding Mechanism : DRAQ5 binds to DNA through intercalation or minor groove binding, depending on its concentration. At lower concentrations (<5 μM), it preferentially binds to the A-T minor groove, while at higher concentrations, it intercalates between nucleotides .
Flow Cytometry
DRAQ5 is extensively used in flow cytometry for analyzing cell cycle phases and DNA content. Its ability to stain viable cells allows researchers to assess the kinetics of normal and neoplastic cells effectively. In comparative studies, DRAQ5 demonstrated comparable results to traditional dyes like propidium iodide but with advantages in preserving cell characteristics .
| Application | Methodology | Key Findings |
|---|---|---|
| Cell Cycle Analysis | Flow cytometry with DRAQ5 staining | Comparable S-phase detection with improved resolution |
| Hematolymphoid Samples | Simultaneous CD45/CD34 and DRAQ5 staining | Effective analysis of distinct cell subpopulations |
Immunocytochemistry
In immunocytochemistry, DRAQ5 is used as a nuclear counterstain due to its high specificity for DNA. It allows researchers to visualize cellular structures while maintaining the integrity of antibody labeling .
High-Content Screening
DRAQ5's properties make it suitable for high-content screening applications where multiple parameters are analyzed simultaneously. Its compatibility with automated imaging systems enhances throughput in drug discovery and toxicology studies .
Analysis of Hematolymphoid Cells
A study evaluated DRAQ5's effectiveness in assessing cell cycle phases among various hematolymphoid samples. The results indicated that DRAQ5 could distinguish between different maturation states within cell populations, providing insights into normal and pathological conditions .
Monitoring Intracellular DNA in Bacteria
Research demonstrated the utility of DRAQ5 in monitoring intracellular DNA levels in Escherichia coli. This application highlights its versatility beyond mammalian cells, suggesting potential uses in microbial studies .
Preparation Methods
Live Cell Imaging
DRAQ5’s cell permeability enables live-cell DNA labeling. A standardized protocol involves:
-
Cell preparation : Suspend cells at ≤4×10⁵ cells/ml in PBS or culture media.
-
Dye addition : Dilute DRAQ5 to 5 µM in assay medium and incubate with cells for 5–30 minutes at 37°C.
-
Imaging : Acquire far-red signals using 647 nm excitation and 695 nm long-pass filters.
Higher temperatures accelerate staining but may affect cell viability in prolonged assays.
Fixed Cell Staining
For fixed cells, DRAQ5 integrates into post-fixation workflows:
-
Fixation : Use formaldehyde (4% final concentration) for 10–15 minutes.
-
Co-staining : Combine DRAQ5 with formaldehyde in a 1:1 ratio for simultaneous fixation and staining.
This method preserves surface antigens, enabling concurrent immunostaining.
Flow Cytometry
DRAQ5’s compatibility with argon lasers (488 nm) facilitates DNA content analysis:
-
Cell treatment : Stain live or fixed cells with 5–20 µM DRAQ5 for 10–30 minutes at 37°C.
-
Analysis : Measure fluorescence in the far-red channel (e.g., 695 nm LP).
-
Cell cycle modeling : Use linear regression to calculate S-phase fractions, accounting for slightly higher coefficients of variation compared to propidium iodide.
Concentration-Dependent Binding Mechanisms
Recent studies reveal that DRAQ5’s DNA interaction mode depends on concentration:
Table 1: Impact of DRAQ5 Concentration on Staining Outcomes
| Concentration | Binding Mode | Applications | Considerations |
|---|---|---|---|
| 1–5 µM | Minor groove | Live-cell imaging, HCS | Cell-type variability |
| 5–20 µM | Intercalation | Flow cytometry, fixed cells | Potential cell cycle artifacts |
This duality necessitates titration for each cell type and application.
Comparative Analysis with Alternative DNA Dyes
DRAQ5 offers distinct advantages over traditional dyes:
Table 2: DRAQ5 vs. Propidium Iodide (PI)
| Parameter | DRAQ5 | PI |
|---|---|---|
| Cell permeability | Yes (live cells) | No (requires permeabilization) |
| Excitation | 488 nm, 647 nm | 488 nm |
| Emission | 697 nm (intercalated) | 617 nm |
| Multiplexing | Compatible with FITC/GFP | Spectral overlap with PE |
| Protocol duration | 5–30 minutes | ≥30 minutes (with RNase) |
DRAQ5’s rapid staining and viability in unfixed cells make it preferable for time-sensitive assays.
Troubleshooting and Optimization
Common challenges and solutions include:
Q & A
Q. What cell types and experimental systems is DRAQ5 compatible with?
DRAQ5 is suitable for live or fixed cells, including hematolymphoid samples, spermatozoa, and adherent cell lines (e.g., C2C12, U-2 OS). It penetrates intact plasma membranes, enabling nuclear staining without fixation or permeabilization. For live-cell imaging, use concentrations ≤1 µM to minimize cytotoxicity .
Q. How should DRAQ5 be integrated into flow cytometry protocols for DNA content analysis?
Add DRAQ5 directly to cell culture media (final concentration: 1–5 µM) and incubate for 5–30 minutes at room temperature. No washing is required due to its low background fluorescence. For 488 nm excitation, use a 685 LP filter with a 710/50 nm detector; for 633 nm excitation, use a 660/20 nm detector. Optimize CV values using a 735 LP filter and 780/60 nm detector .
Q. Can DRAQ5 be co-stained with other fluorescent markers (e.g., FITC, R-PE, or GFP)?
Yes. DRAQ5’s far-red emission (665–780 nm) minimizes spectral overlap with visible-range fluorophores. For multicolor experiments, add DRAQ5 last to avoid competition with membrane-impermeant dyes. Validate compatibility using controls to exclude quenching or cross-talk .
Q. Why does DRAQ5 staining not require post-staining washes?
DRAQ5 binds rapidly and stably to DNA with high affinity, reducing unbound dye in solution. This property eliminates washing steps, preserving cell viability and simplifying protocols for high-throughput assays .
Advanced Research Questions
Q. How can DRAQ5 improve resolution in cell cycle analysis compared to propidium iodide (PI)?
DRAQ5 produces comparable DNA indices (DI) to PI but exhibits slightly higher coefficients of variation (CVs) for G0/G1 peaks (Table 1, ). Its far-red emission reduces autofluorescence interference in fixed cells, enhancing S-phase quantification accuracy in samples with low mitotic indices or aneuploid populations .
Q. What experimental design considerations apply when using DRAQ5 for long-term live-cell imaging?
Prolonged exposure (>1 hour) to DRAQ5 may inhibit cell division due to DNA intercalation. For time-lapse studies, limit dye concentration to ≤1 µM and acquire images at minimal laser power. Pre-test cytotoxicity using proliferation assays (e.g., EdU incorporation) .
Q. How can researchers resolve discrepancies in DNA content data between DRAQ5 and other dyes (e.g., SYTOX Green)?
Discrepancies may arise from differences in dye binding kinetics or RNA interference. DRAQ5 binds exclusively to dsDNA, whereas SYTOX Green labels both DNA and RNA. Treat samples with RNase A before staining to ensure specificity, and validate with ploidy controls (e.g., chicken erythrocyte nuclei) .
Q. What protocols optimize DRAQ5 for high-content screening (HCS) in fixed cells?
For fixed cells, post-fixation staining with DRAQ5 (5 µM, 10 minutes) enhances nuclear contrast without UV excitation. Combine with automated segmentation tools (e.g., Fiji/ImageJ) to quantify nuclear morphology or cell cycle phases in large datasets .
Q. How does DRAQ5 perform in multiplexed assays with immunofluorescence (IF)?
DRAQ5 serves as an effective nuclear counterstain in IF workflows. After primary/secondary antibody incubation, add DRAQ5 (1 µM, 5 minutes) and image using far-red channels. Ensure antibody epitopes are not masked by avoiding permeabilization steps if using live-cell-compatible antibodies .
Q. What are the limitations of DRAQ5 in viability assays compared to Yo-Pro-1 or PI?
DRAQ5 labels all nucleated cells, regardless of viability, whereas Yo-Pro-1/PI selectively stain dead cells. For viability assays, combine DRAQ5 with a dead-cell exclusion marker (e.g., Annexin V-FITC) and gate on DRAQ5+ populations to distinguish live/dead subsets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
